molecular formula C13H13F3N4S B6356008 1-{3-[4-(Trifluoromethyl)phenyl]-1,2,4-thiadiazol-5-yl}piperazine CAS No. 1858251-22-5

1-{3-[4-(Trifluoromethyl)phenyl]-1,2,4-thiadiazol-5-yl}piperazine

Cat. No.: B6356008
CAS No.: 1858251-22-5
M. Wt: 314.33 g/mol
InChI Key: UOPOJGTTWRRLHU-UHFFFAOYSA-N
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Description

1-{3-[4-(Trifluoromethyl)phenyl]-1,2,4-thiadiazol-5-yl}piperazine is a compound that has garnered significant interest in the fields of chemistry, biology, and medicine. This compound features a trifluoromethyl group, which is known for its unique chemical properties and its ability to enhance the biological activity of molecules. The presence of the thiadiazole ring and piperazine moiety further contributes to its diverse range of applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{3-[4-(Trifluoromethyl)phenyl]-1,2,4-thiadiazol-5-yl}piperazine typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting a suitable hydrazine derivative with a carbon disulfide source under basic conditions. This reaction forms the 1,2,4-thiadiazole core.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a nucleophilic substitution reaction using a trifluoromethylating agent such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.

    Attachment of the Piperazine Moiety: The final step involves the coupling of the thiadiazole derivative with piperazine. This can be achieved through a nucleophilic substitution reaction, often using a suitable base and solvent.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-{3-[4-(Trifluoromethyl)phenyl]-1,2,4-thiadiazol-5-yl}piperazine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the thiadiazole ring to a more reduced form.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.

    Substitution: Halogenating agents, nucleophiles, bases, and solvents like dichloromethane or acetonitrile.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, reduced thiadiazole derivatives, and various substituted derivatives depending on the specific reagents and conditions used.

Scientific Research Applications

1-{3-[4-(Trifluoromethyl)phenyl]-1,2,4-thiadiazol-5-yl}piperazine has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the treatment of infectious diseases and cancer.

    Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.

Comparison with Similar Compounds

Similar Compounds

  • 1-{3-[4-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}piperazine
  • 1-{3-[4-(Trifluoromethyl)phenyl]-1,2,4-triazol-5-yl}piperazine
  • 1-{3-[4-(Trifluoromethyl)phenyl]-1,2,4-thiadiazol-5-yl}morpholine

Uniqueness

1-{3-[4-(Trifluoromethyl)phenyl]-1,2,4-thiadiazol-5-yl}piperazine is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, bioavailability, and potency in various applications.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

5-piperazin-1-yl-3-[4-(trifluoromethyl)phenyl]-1,2,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13F3N4S/c14-13(15,16)10-3-1-9(2-4-10)11-18-12(21-19-11)20-7-5-17-6-8-20/h1-4,17H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOPOJGTTWRRLHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NC(=NS2)C3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13F3N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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